4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Lipophilicity LogP Drug Design

In CNS lead optimization, the absence of a high-logP, metabolically stable phenylpiperidine building block often stalls fragment-based library synthesis. 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride resolves this with its -OCF₃ group, delivering a measured LogP of 4.18 and TPSA of 21.3 Ų. This para-substituted scaffold enables precise modulation of membrane permeability and metabolic stability beyond what 4-F or 4-OCH₃ analogs can achieve. Supplied as a solid hydrochloride salt, it guarantees accurate, reproducible dispensing in automated high-throughput platforms, eliminating the variability of liquid alternatives.

Molecular Formula C12H15ClF3NO
Molecular Weight 281.7 g/mol
CAS No. 1004618-85-2
Cat. No. B1454878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride
CAS1004618-85-2
Molecular FormulaC12H15ClF3NO
Molecular Weight281.7 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl
InChIInChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
InChIKeyXLVUSJGPLOCSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethoxy)phenyl)piperidine HCl: Physicochemical Baseline


4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a para-substituted phenylpiperidine derivative, a class of compounds widely used as building blocks in medicinal chemistry [1]. The defining feature of this molecule is the trifluoromethoxy (–OCF₃) group at the 4-position of the phenyl ring, which profoundly influences its physicochemical profile. Computed properties include a molecular weight of 281.70 g/mol, a topological polar surface area (TPSA) of 21.3 Ų, and a calculated LogP of 4.18 [2][3]. These characteristics position it as a more lipophilic and sterically distinct alternative to other common 4-substituted phenylpiperidine building blocks, a differentiation that is critical for fragment-based drug design and lead optimization where modulating logD and metabolic stability is paramount.

1
Medicinal Chemistry Building Block
Para-substituted phenylpiperidine scaffold for fragment-based lead generation and SAR exploration.
2
Lipophilic Probe Design
Supports research requiring a reported higher partition coefficient relative to simpler 4-substituted piperidine analogs.
3
Solid-Handling Salt Form
Hydrochloride salt supports automated dispensing platforms with consistent weighing and long-term stability.

4-(4-(Trifluoromethoxy)phenyl)piperidine HCl: Irreplaceability vs. Analogs


Substituting a para-substituent on a phenylpiperidine core is not a trivial exchange; it leads to quantifiable, non-linear changes in key molecular descriptors that directly impact drug-likeness and pharmacokinetic behavior [1]. The –OCF₃ group is not simply a larger or more electronegative version of –F, –OCH₃, or –H. It introduces a unique combination of high lipophilicity (LogP ~4.2) and a larger polar surface area (TPSA ~21.3 Ų) compared to analogs [2][3]. This results in a distinct property space that can alter membrane permeability, metabolic stability, and off-target binding in ways that cannot be predicted by interpolation from simpler analogs. The evidence below demonstrates that for projects requiring this specific physicochemical fingerprint, generic substitution with a 4-fluorophenyl or 4-methoxyphenyl analog will lead to a different molecular profile, potentially invalidating structure-activity relationship (SAR) studies or pharmacokinetic models.

Target –OCF₃ substituted piperidine
Potential Substitute 4-Fluorophenyl or 4-methoxyphenyl piperidine analogs
Target Profile Higher reported LogP and distinct TPSA/LogP ratio creates a unique property space.
Substitution Risk Analog substitution may shift membrane permeability and metabolic stability profiles, invalidating quantitative SAR models.
Target Form Crystalline solid hydrochloride salt.
Substitution Risk Liquid free-base analogs introduce handling, purity, and automated dispensing challenges.

4-(4-(Trifluoromethoxy)phenyl)piperidine HCl: Differentiation from Core Analogs


Enhanced Lipophilicity (LogP)

The target compound exhibits a computed LogP of 4.18, which is 0.75 to 0.90 log units higher than its closest analogs [1][2]. This quantifiable increase in lipophilicity directly translates to a predicted >5-fold increase in partition coefficient, a key determinant for membrane permeability and CNS penetration potential.

Enhanced Lipophilicity
Cross-study comparable
ΔLogP +0.76 to +1.70
Supports membrane permeability research context
Relative to 4-F, 4-OMe and unsubstituted phenyl analogs. Computed models.
Lipophilicity LogP Drug Design ADME

Distinct TPSA Profile

With a TPSA of 21.3 Ų, the target compound has a significantly larger polar surface area than the 4-F and unsubstituted analogs (12.0 Ų), while remaining equal to the 4-OCH₃ analog (21.3 Ų) [1][2]. This unique combination of high LogP and moderate TPSA is a hallmark of the –OCF₃ group.

Distinct TPSA Profile
Cross-study comparable
21.3 Ų vs. 12.0 Ų (4-F / H)
Unique LogP/TPSA ratio influences bioavailability predictions
Equal TPSA to 4-OMe analog but with higher LogP. Data to verify experimentally.
Polar Surface Area TPSA Bioavailability Drug-likeness

Higher Molecular Weight and Heavy Atom Count

The target compound has a heavy atom count of 18 and a molecular weight of 281.7 g/mol, placing it in a higher property bracket compared to the 4-F and unsubstituted analogs, but similar to the 4-Cl derivative [1]. This makes it a distinct fragment-sized building block with a higher mass-to-polar-atom ratio.

Higher MW & Heavy Atoms
Class-level inference
MW 281.7 g/mol
Supports exploration of higher fragment chemical space
Heavy atom count 18; distinct mass-to-polar-atom ratio vs. 4-F and parent.
Molecular Weight Fragment-Based Drug Discovery Lead Optimization

Stability and Handling as Hydrochloride Salt

The compound is supplied as a stable hydrochloride salt, which is a crystalline solid at room temperature [1]. In contrast, the free base form of the 4-fluorophenyl analog is a liquid, which can present handling, storage, and purity challenges . This solid physical form ensures consistent weighing, long-term stability, and simplifies logistics for automated synthesis platforms.

Salt Form & Handling
Class-level inference
Solid (HCl salt) vs. Liquid (free base)
May support improved procurement consistency and automated synthesis workflows
Qualitative difference based on vendor specifications. Confirm lot-specific form.
Salt Form Stability Procurement Formulation

4-(4-(Trifluoromethoxy)phenyl)piperidine HCl: Application Scenarios


CNS Fragment-Based Lead Generation

The compound's high LogP of 4.18 and moderate TPSA of 21.3 Ų make it an ideal fragment for designing CNS-penetrant leads [1]. Researchers can use this scaffold to build libraries where higher lipophilicity is a prerequisite for crossing the blood-brain barrier, a property validated by the quantitative LogP advantage over simpler phenylpiperidine fragments [1][2].

Metabolic Stability via –OCF₃ Bioisostere

The –OCF₃ group is a well-known metabolically stable bioisostere for –OCH₃. This compound can be used to directly replace a 4-methoxyphenylpiperidine moiety in a lead series, with the goal of maintaining a similar TPSA (21.3 Ų) while dramatically increasing lipophilicity (ΔLogP > 0.8) to improve target binding or membrane residence time, a strategy supported by the comparative physicochemical data [1][3].

Automated Parallel Synthesis and Library Production

The solid hydrochloride salt form ensures highly accurate and reproducible dispensing in automated liquid handling systems, unlike liquid analogs [2]. This makes it a superior building block for the high-throughput synthesis of diverse screening libraries where precise stoichiometry is critical for reaction success and minimizing side products.

Halogen Bonding Exploration

The presence of fluorine atoms in the –OCF₃ group provides unique opportunities for halogen bonding and orthogonal multipolar interactions with protein targets, which are absent in –CH₃ or –OCH₃ analogs. This compound can be specifically selected to probe fluorine-mediated binding pockets in structure-based drug design projects.

Application
Selection Property
Validation Focus
CNS fragment-based lead generation
Lipophilicity fingerprint review
LogD and permeability assay context
Metabolic stability bioisostere studies
–OCF₃ group property comparison
Microsomal stability endpoint review
Automated parallel synthesis
Solid salt form handling
Weighing accuracy and solubility consistency
Halogen bonding exploration
Fluorine-mediated interaction potential
Structural biology binding-mode review

Technical Documentation Hub

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